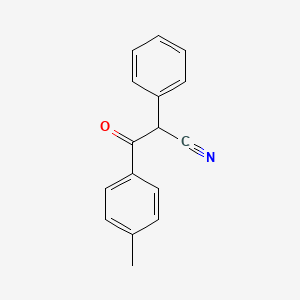

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile, also known as MPPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPN is a nitrile derivative of chalcone, a naturally occurring compound found in various plants.

Aplicaciones Científicas De Investigación

Oxidative Cyclizations

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile and related compounds have been utilized in oxidative cyclizations. Manganese(III) acetate has been employed for the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes. This process facilitates the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Chemo- and Stereoselective Reduction

The compound has been used in studies exploring chemo- and stereoselective reduction. Bakers' yeast mediated reduction of 3-oxo-3-phenylpropanenitrile at low temperatures has been shown to yield specific stereoisomers in significant yields. This demonstrates the potential of using low temperatures to enhance yeast selectivity in chemical reactions (Florey, Smallridge, Ten, & Trewhella, 1999).

Synthesis of Substituted 3-Aminoindolizines

A one-pot method for the synthesis of substituted 3-aminoindolizines has been developed using 3-oxo-3-phenylpropanenitrile. This efficient method involves the treatment of 2-formyl-1,4-dihydropyridines with 3-oxo-3-phenylpropanenitrile, offering a streamlined approach for creating these compounds (Chudík, Marchalin, Pham-Huu, Humpa, & Friedl, 1999).

Cross-Coupling Reactions

The compound has been instrumental in studies on cross-coupling reactions. Research involving meta-C–H arylation and methylation of phenolic derivatives used a nitrile template, demonstrating the potential of these compounds in facilitating complex chemical processes (Wan, Dastbaravardeh, Li, & Yu, 2013).

Synthesis of Novel Heterocycles

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile has been used as a precursor in the synthesis of novel heterocycles. This includes reactions with various hydrazides leading to the formation of structurally diverse products (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Laccase-Catalyzed α-Arylation

Studies on laccase-catalyzed α-arylation have employed 3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile. This approach is environmentally friendly, using laccases as catalysts for the cross-coupling reaction, offering a green method for α-arylation of primary nitriles (Cannatelli & Ragauskas, 2015).

Catalysis and Polymerization

The compound has been examined in the context of catalysis and polymerization. For instance, it has been studied for its role in controlling nitroxide mediated polymerization of methacrylates and styrene (Simula, Ruipérez, Ballard, Leiza, van Es, & Asua, 2019).

Antimicrobial and Antiviral Activities

Certain derivatives of this compound have been investigated for their antimicrobial and antiviral activities. Research on phenylpropanoids, including derivatives of 3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile, has shown potential in combating viral infections such as tobacco mosaic virus (Tang, Shi, Liu, Jiang, Zhao, Liu, Xiang, Chen, Shen, Miao, Liu, & Yang, 2017).

Propiedades

IUPAC Name |

3-(4-methylphenyl)-3-oxo-2-phenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16(18)15(11-17)13-5-3-2-4-6-13/h2-10,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAMNRZYBNATRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)

![2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2468222.png)

![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)

![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)

![7-Fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2468234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)

![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![1-(4-Chlorobenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2468239.png)

![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)